(ペルフルオロ-1,4-フェニレン)ジメタンアミン

説明

Synthesis Analysis

The synthesis of related fluorinated compounds often involves aromatic nucleophilic substitution reactions, where fluorinated benzene derivatives are reacted with nucleophiles such as lithium dimesitylphosphide to introduce various functional groups. For example, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives have been synthesized through such methods, highlighting the synthetic accessibility of fluorinated aromatic compounds with complex substituents (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds often employs techniques like X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the electronic environment. For instance, the study of various fluorinated metal-organic frameworks and their ligands has provided insights into the impact of fluorination on molecular geometry and bonding characteristics (Zhang et al., 2014).

Chemical Reactions and Properties

Fluorinated benzene derivatives participate in a range of chemical reactions, exploiting the reactivity of the fluorine atoms and the aromatic system. The introduction of fluorine atoms significantly affects the chemical behavior, offering pathways to diverse functionalizations and applications in creating novel materials or chemical entities with specific properties (Cohen, 1972).

Physical Properties Analysis

The physical properties of fluorinated compounds are markedly influenced by the presence of fluorine atoms, which can impact solubility, density, and thermal stability. Fluorination typically enhances the material's resistance to solvents and chemicals, making them suitable for various industrial applications (Yang & Hsiao, 2004).

Chemical Properties Analysis

Fluorinated benzene derivatives exhibit unique chemical properties due to the strong electronegativity of fluorine, which influences the electronic distribution in the molecule. This can lead to increased acidity of adjacent hydrogen atoms and a greater tendency towards forming stable complexes with metals or undergoing nucleophilic substitutions. The chemical versatility of these compounds is crucial for their utility in synthesizing advanced materials and chemicals (Chung & Hsiao, 2008).

科学的研究の応用

プロトン交換膜(PEM)燃料電池

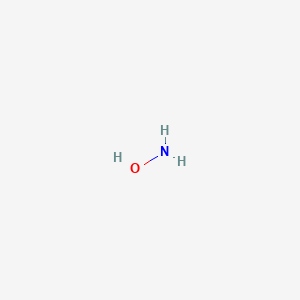

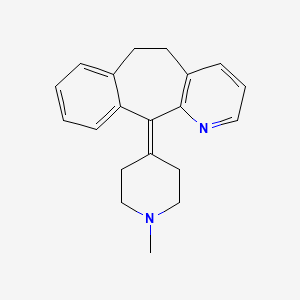

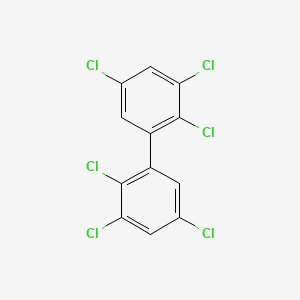

(ペルフルオロ-1,4-フェニレン)ジメタンアミン: 燃料電池用プロトン交換膜の製造に潜在的な用途があります {svg_1}。これらの膜は、化学エネルギーを電気エネルギーに変換する装置である燃料電池におけるプロトンの輸送に不可欠です。この化合物のパーフルオロ化構造は、Nafion®と同様に酸性基を担持するように調整することができ、PEM構築におけるモノマーまたは共モノマーとしての適性を高めます。

プラズマ重合

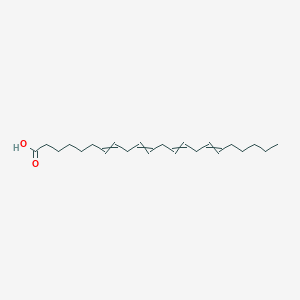

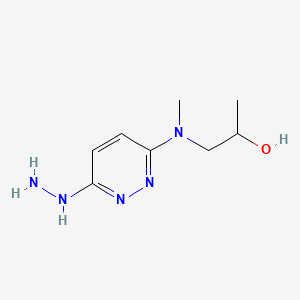

この化合物の揮発性と二重結合の存在により、プラズマ励起化学気相堆積(PECVD)などの真空重合技術に適しています {svg_2}。このプロセスは、半導体製造や表面コーティングなどのさまざまなハイテクアプリケーションで役立つ、特定の特性を持つ薄膜を作成できます。

有機金属化学

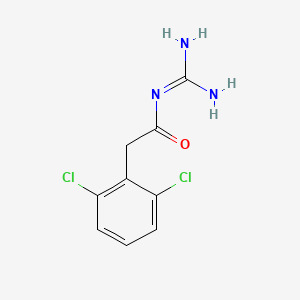

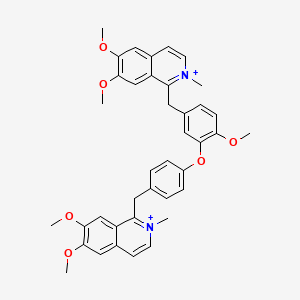

有機金属化学では、(ペルフルオロ-1,4-フェニレン)ジメタンアミンは、ヘック型クロスカップリング、求核置換、ウィッティヒ・ホルナー反応などの反応を通じて、複雑な分子を合成するためのビルディングブロックとして使用できます {svg_3}。これらの反応は、医薬品、農薬、高度な材料の製造において基礎的です。

光起電材料

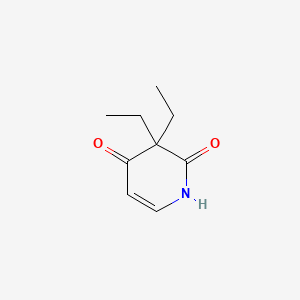

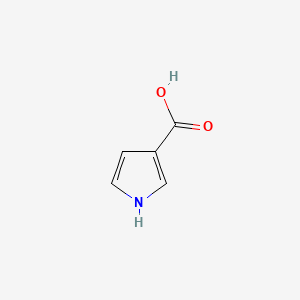

この化合物が安定で導電性のポリマーを形成する能力により、光起電材料での使用が候補となっています {svg_4}。これらの材料は、太陽電池で光を電気エネルギーに変換するために使用され、パーフルオロ化合物の添加により、効率と耐久性を向上させることができます。

Safety and Hazards

特性

IUPAC Name |

[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOZZSUAGFSGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)CN)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237975 | |

| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89992-50-7 | |

| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089992507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in chemical synthesis?

A1: 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene serves as a key intermediate in the synthesis of various chemical compounds. Notably, it acts as a precursor in the production of certain insecticides. []

Q2: Are there any known health risks associated with exposure to 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene?

A2: Yes, research indicates that exposure to 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene can cause allergic contact dermatitis. This was observed in laboratory workers handling the compound, along with its derivatives tetrafluoroterephthalonitrile (TFTPN) and 1,4-bis(dimethylaminomethyl)-2,3,5,6-tetrafluorobenzene (BDTFB amine). [] Patch testing confirmed allergies to 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in several workers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)